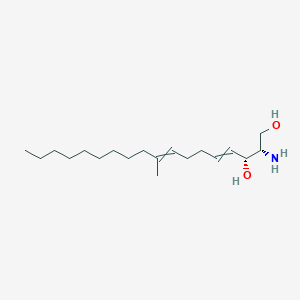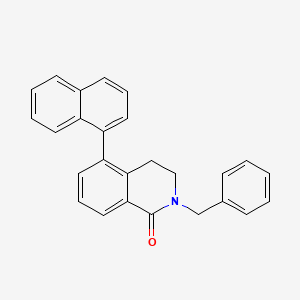
1,3-Dioxolane-2-butanoic acid, 2-(3-octynyl)-, methyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Dioxolane-2-butanoic acid, 2-(3-octynyl)-, methyl ester is an organic compound that belongs to the class of dioxolanes This compound is characterized by the presence of a dioxolane ring fused with a butanoic acid moiety, which is further esterified with a methyl group The octynyl group attached to the dioxolane ring adds to its unique structural features
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dioxolane-2-butanoic acid, 2-(3-octynyl)-, methyl ester typically involves the following steps:
Formation of the Dioxolane Ring: The dioxolane ring can be synthesized through the acid-catalyzed cyclization of a diol with an aldehyde or ketone.
Introduction of the Butanoic Acid Moiety: The butanoic acid moiety can be introduced through esterification reactions, where the carboxylic acid group reacts with an alcohol in the presence of an acid catalyst.
Attachment of the Octynyl Group: The octynyl group can be introduced via a coupling reaction, such as the Sonogashira coupling, which involves the reaction of an alkyne with an aryl or vinyl halide in the presence of a palladium catalyst.
Esterification: The final step involves the esterification of the butanoic acid moiety with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation, crystallization, and chromatography are employed to obtain the desired purity.
化学反応の分析
Types of Reactions
1,3-Dioxolane-2-butanoic acid, 2-(3-octynyl)-, methyl ester can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or the alkyne group to an alkene or alkane.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the ester group.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkenes, alkanes.
Substitution: Various substituted derivatives.
Hydrolysis: Carboxylic acid and methanol.
科学的研究の応用
1,3-Dioxolane-2-butanoic acid, 2-(3-octynyl)-, methyl ester has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Materials Science: The compound can be used in the development of novel materials with specific properties.
Biological Studies: The compound can be used in studies related to enzyme interactions and metabolic pathways.
作用機序
The mechanism of action of 1,3-Dioxolane-2-butanoic acid, 2-(3-octynyl)-, methyl ester involves its interaction with specific molecular targets and pathways. The compound may act as a substrate or inhibitor in enzymatic reactions, affecting the activity of enzymes involved in metabolic pathways. The presence of the dioxolane ring and the octynyl group can influence its binding affinity and specificity towards target molecules.
類似化合物との比較
Similar Compounds
- 1,3-Dioxolane-2-butanoic acid, 2-(3-hexynyl)-, methyl ester
- 1,3-Dioxolane-2-butanoic acid, 2-(3-decynyl)-, methyl ester
- 1,3-Dioxolane-2-butanoic acid, 2-(3-octynyl)-, ethyl ester
Uniqueness
1,3-Dioxolane-2-butanoic acid, 2-(3-octynyl)-, methyl ester is unique due to the specific length and structure of its octynyl group, which can influence its chemical reactivity and interactions with other molecules. The presence of the dioxolane ring also adds to its distinct chemical properties, making it a valuable compound for various applications.
特性
CAS番号 |
142421-71-4 |
|---|---|
分子式 |
C16H26O4 |
分子量 |
282.37 g/mol |
IUPAC名 |
methyl 4-(2-oct-3-ynyl-1,3-dioxolan-2-yl)butanoate |
InChI |
InChI=1S/C16H26O4/c1-3-4-5-6-7-8-11-16(19-13-14-20-16)12-9-10-15(17)18-2/h3-5,8-14H2,1-2H3 |
InChIキー |
JLNAKBIMDCRYLI-UHFFFAOYSA-N |
正規SMILES |
CCCCC#CCCC1(OCCO1)CCCC(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



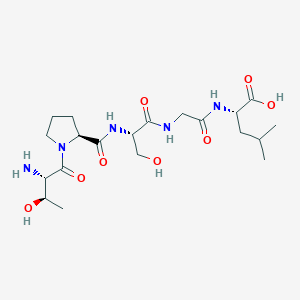
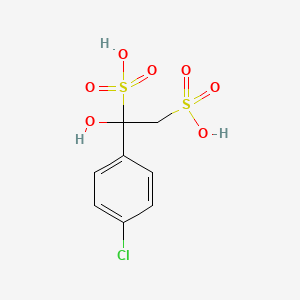
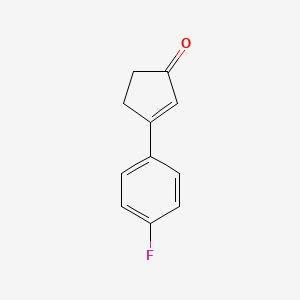


![4,4'-[Propane-1,3-diylbis(oxy)]bis(5-hydroxy-2-nitrobenzoic acid)](/img/structure/B12549323.png)
![Benzamide, N-(benzoyloxy)-N-[(4-chlorophenyl)sulfonyl]-](/img/structure/B12549331.png)
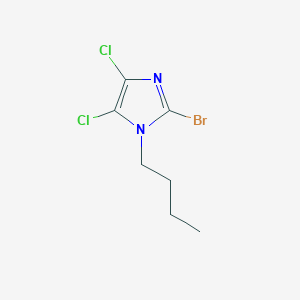
![4-[Methyl(phenyl)amino]but-3-ene-2-thione](/img/structure/B12549345.png)
methoxysilane](/img/structure/B12549350.png)
